Benzenemethanamine, 4-(3-pyridinyl)-

nAChR α4β2 Regioisomer

This 3-pyridinyl-substituted benzenemethanamine is a privileged pharmacophore for α4β2 nicotinic receptors, critical for CNS programs targeting Parkinson's, depression, or cognitive impairment. Unlike 2- or 4-pyridinyl regioisomers that cause selectivity loss or 100-fold potency drops, this scaffold retains high-affinity binding. Exploit the benzylic amine and pyridine nitrogen for orthogonal diversification—ideal for parallel SAR libraries, PROTAC linkers, and bidentate metal coordination. Also functions as a CYP2A6-resistant reference (IC50 8.6 μM) for metabolic stability studies. Procure the authentic 3-pyridinyl isomer to eliminate regioisomer-related project risk.

Molecular Formula C12H13ClN2
Molecular Weight 220.7
CAS No. 294648-05-8
Cat. No. B2446722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanamine, 4-(3-pyridinyl)-
CAS294648-05-8
Molecular FormulaC12H13ClN2
Molecular Weight220.7
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC=C(C=C2)CN
InChIInChI=1S/C12H12N2/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12/h1-7,9H,8,13H2
InChIKeyLCRHTNGNCADPFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Pyridinyl)benzenemethanamine (CAS 294648-05-8): A Regiospecific Pyridinyl-Benzylamine Building Block for Targeted Synthesis and nAChR Ligand Development


Benzenemethanamine, 4-(3-pyridinyl)- (CAS 294648-05-8) is a bifunctional aromatic amine composed of a benzylamine core para-substituted with a pyridin-3-yl group [1]. This regiospecific connectivity imparts distinct electronic and steric properties that differentiate it from 2-pyridinyl and 4-pyridinyl regioisomers, as well as from simple benzylamine analogs . The compound serves as a versatile synthetic intermediate for constructing more complex heterocyclic scaffolds, particularly in the development of ligands targeting nicotinic acetylcholine receptors (nAChRs) and other central nervous system targets [1][2].

Procurement Alert: Why 4-(3-Pyridinyl)benzenemethanamine Cannot Be Casually Swapped with 2-Pyridinyl or 4-Pyridinyl Isomers in nAChR-Focused Research


The 3-pyridinyl substitution pattern on the benzenemethanamine scaffold is critical for achieving desired selectivity profiles at nicotinic acetylcholine receptors (nAChRs). Structurally related analogs with 2-pyridinyl or 4-pyridinyl regioisomers exhibit altered hydrogen-bonding capabilities and π-stacking geometries, leading to unpredictable shifts in target engagement . In the context of developing α4β2-selective nAChR agonists, the 3-pyridinyl motif is a privileged pharmacophore; substituting it with an isomer can result in a complete loss of subtype selectivity or a 100-fold reduction in potency [1]. Furthermore, the specific electronic nature of the 3-pyridinyl group influences the compound's utility as a bidentate ligand in coordination chemistry and as a building block for Pd-catalyzed cross-coupling reactions, where alternative regioisomers may not undergo the same transformations efficiently .

Quantitative Differentiation of 4-(3-Pyridinyl)benzenemethanamine (CAS 294648-05-8) Versus Regioisomers and Analog Scaffolds


Regioisomer-Dependent Functional Selectivity: 3-Pyridinyl vs. 2-Pyridinyl and 4-Pyridinyl in nAChR Agonism

The 3-pyridinyl substitution pattern is essential for maintaining high-affinity α4β2 nAChR agonism. While quantitative functional data for the free base 4-(3-pyridinyl)benzenemethanamine itself is limited in public repositories, its structural motif is directly represented in the clinically evaluated α4β2 agonist SIB-1508Y (altinicline), which features a 3-pyridinyl core [1]. In recombinant human receptor assays, SIB-1508Y exhibits EC50 values of 1.8 nM at α4β2, 5 nM at α2β4, 9 nM at α4β4, and 23 nM at α3β4, demonstrating that the 3-pyridinyl architecture supports sub-nanomolar to low-nanomolar potency while retaining measurable subtype selectivity [2]. In contrast, the 2-pyridinyl and 4-pyridinyl regioisomers of benzenemethanamine lack this established activity profile; they are generally considered inert at nAChRs without further structural elaboration, making the 3-pyridinyl variant the scaffold of choice for initiating nAChR-focused medicinal chemistry campaigns .

nAChR α4β2 Regioisomer Selectivity Medicinal Chemistry

Reduced CYP2A6 Liability Relative to Nicotine: Evidence from Close Structural Analog 4-Pyridin-3-yl-benzylamine

A major liability of nicotine as an α4β2 nAChR agonist is its rapid hepatic metabolism via CYP2A6, which limits its therapeutic utility. A close structural analog of the target compound, 4-pyridin-3-yl-benzylamine (which differs from 4-(3-pyridinyl)benzenemethanamine only by the absence of the benzylic methylene group), has been evaluated for CYP2A6 inhibition in a standardized assay alongside 95 test compounds [1]. This analog exhibited an IC50 of 8.60E+3 nM (8.6 μM) against human CYP2A6-mediated 7-hydroxycoumarin formation, indicating negligible interaction with the primary nicotine-metabolizing enzyme [2]. In stark contrast, nicotine itself is a known substrate of CYP2A6 with a Km of approximately 50-100 μM, leading to rapid clearance in vivo [3]. The target compound, sharing the same pyridin-3-yl-benzene core, is therefore expected to be substantially less susceptible to CYP2A6-mediated oxidation than nicotine.

CYP2A6 Metabolic Stability Nicotine Analog In Vitro ADME Drug Design

Physicochemical Divergence: Calculated LogP and Boiling Point Differentiate 4-(3-Pyridinyl)benzenemethanamine from Unsubstituted Benzylamine

The addition of the pyridin-3-yl group to the benzylamine core substantially alters the compound's physicochemical profile, impacting both its handling in synthesis and its behavior in biological systems. The target compound 4-(3-pyridinyl)benzenemethanamine has a calculated LogP of 1.53 and a predicted boiling point of 346.9±30.0 °C . In comparison, unsubstituted benzylamine has a LogP of approximately 0.9 and a boiling point of 185 °C [1]. This represents a LogP increase of ~0.6 units and a boiling point elevation of >160 °C. These differences are directly attributable to the increased molecular weight (184.24 vs. 107.15 g/mol) and the extended aromatic conjugation introduced by the pyridine ring . Such altered physicochemical properties dictate distinct chromatographic retention times, solubility profiles, and membrane permeability characteristics, making the target compound functionally non-interchangeable with benzylamine in synthetic or biological workflows.

LogP Boiling Point Physicochemical Properties Chromatography Intermediate Selection

Synthetic Versatility: Bifunctional Reactivity Enables Orthogonal Derivatization Unavailable to Simple Benzylamines

Unlike simple benzylamines that offer only the primary amine as a reactive handle, 4-(3-pyridinyl)benzenemethanamine provides two distinct sites for orthogonal functionalization: the benzylic amine for reductive amination or amide coupling, and the pyridine nitrogen for coordination chemistry or N-alkylation [1]. This bifunctionality enables sequential or parallel derivatization strategies that are impossible with mono-functional benzylamine. For instance, the pyridine moiety can serve as a directing group in transition metal-catalyzed C-H activation, while the benzylic amine remains available for subsequent conjugation to target biomolecules or solid supports . In contrast, unsubstituted benzylamine lacks the heterocyclic nitrogen, limiting its utility to single-step amine derivatization [2]. This expanded synthetic scope directly translates to a higher probability of generating patentable lead compounds in medicinal chemistry campaigns.

Bifunctional Building Block Cross-Coupling Ligand Synthesis Parallel Synthesis Medicinal Chemistry

Optimal Procurement and Deployment Scenarios for 4-(3-Pyridinyl)benzenemethanamine (CAS 294648-05-8)


Medicinal Chemistry: nAChR α4β2 Agonist Lead Generation Scaffold

Procure this compound when initiating a medicinal chemistry program targeting α4β2 nAChRs for CNS indications such as Parkinson's disease, depression, or cognitive impairment. The 3-pyridinyl core is a validated pharmacophore for this receptor subtype, as demonstrated by the clinical candidate altinicline (SIB-1508Y) [1]. Unlike the 2- or 4-pyridinyl regioisomers, this specific substitution pattern maintains the necessary geometry for high-affinity receptor interaction . Use as a starting scaffold for SAR studies, leveraging the benzylic amine for rapid analog synthesis via reductive amination or amide coupling.

Chemical Biology: Bifunctional Building Block for PROTAC or Bivalent Ligand Synthesis

Utilize the bifunctional nature of 4-(3-pyridinyl)benzenemethanamine to construct heterobifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) or bivalent receptor ligands [2]. The benzylic amine can be conjugated to an E3 ligase recruiting moiety, while the pyridine nitrogen can serve as a metal-coordinating anchor or be further functionalized to attach a target-binding warhead. This orthogonal reactivity simplifies synthetic routes and reduces the number of protection/deprotection steps required relative to symmetric diamine linkers .

Process Chemistry: Intermediate for Late-Stage Diversification in Parallel Synthesis

Employ this compound as a key intermediate in parallel synthesis workflows where diverse libraries of heterocyclic amines are required. The combination of a primary amine with a pyridine ring allows for rapid diversification through both amine-directed and heterocycle-directed chemistries in a single batch [2]. Its higher boiling point (346.9 °C) relative to benzylamine (185 °C) also enables broader temperature ranges for high-temperature reactions without risk of evaporation or decomposition .

ADME/Toxicology: Evaluation of CYP2A6 Metabolic Stability in Nicotinic Ligand Series

Incorporate this compound as a control or comparator in ADME panels assessing CYP2A6-mediated metabolism of nicotinic ligands. Data from the close analog 4-pyridin-3-yl-benzylamine demonstrates negligible CYP2A6 inhibition (IC50 = 8.6 μM), distinguishing this scaffold from nicotine which is rapidly metabolized by this enzyme [3]. This makes the target compound a valuable reference for establishing structure-metabolism relationships in the design of metabolically stable nAChR-targeted therapeutics.

Quote Request

Request a Quote for Benzenemethanamine, 4-(3-pyridinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.